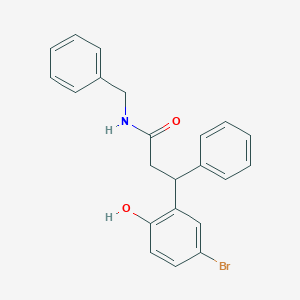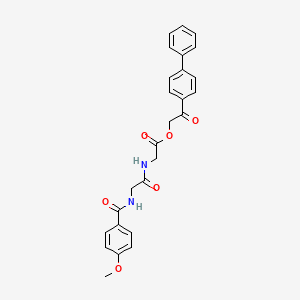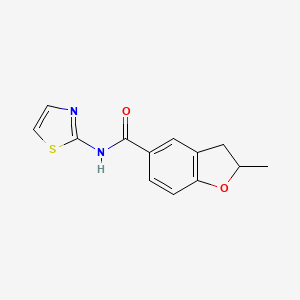![molecular formula C21H19FN2O2 B4007227 1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)
1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Descripción general
Descripción
The study of complex organic molecules, such as the specified indole-quinoline derivative, is crucial in the field of organic chemistry and material science due to their potential applications in pharmaceuticals, organic electronics, and as chemical intermediates. The analysis of such compounds typically involves synthesis, structural elucidation, and evaluation of their chemical and physical properties.
Synthesis Analysis
The synthesis of complex indole and quinoline derivatives often involves multi-step reactions, including cyclization, alkylation, and condensation processes. For example, gold-catalyzed cycloisomerizations have been used to prepare indole carbaldehydes, demonstrating the efficiency of transition metal catalysis in synthesizing heterocyclic compounds (Kothandaraman et al., 2011). Similarly, Rh(III)-catalyzed C-H activation has been applied to synthesize indolo[1,2-a]quinolines, showcasing the role of direct functionalization strategies in complex molecule construction (Liu et al., 2015).
Molecular Structure Analysis
The structural characterization of such molecules typically involves spectroscopic methods like NMR, IR, and mass spectrometry, coupled with X-ray crystallography for solid-state structure determination. For instance, the molecular structure and electrochemical properties of quinolinecarbaldehydes have been explored, highlighting the importance of structural analysis in understanding the properties of organic compounds (Wantulok et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Synthesis of Pyranoquinoline Derivatives: A series of indole-based pyranoquinoline derivatives have been synthesized using a one-pot cyclocondensation reaction, showcasing the potential of 1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde in complex organic syntheses (Prasad et al., 2017).
- Pharmacological Screening: The derivatives mentioned above have been screened against various bacteria and fungi, indicating the potential pharmaceutical applications of compounds related to 1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde (Prasad et al., 2017).
Analytical Chemistry
- Fluorogenic Derivatizing Agent: Utilization of similar compounds in liquid chromatography as fluorogenic derivatizing agents for primary amines indicates a potential analytical chemistry application of 1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde (Beale et al., 1990).
Organic Synthesis
- One-Pot Synthesis of Indoloquinolines: The one-pot synthesis of substituted indoloquinolines under transition-metal-free conditions, using components similar to 1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde, highlights the compound's relevance in facilitating complex organic reactions (Thanetchaiyakup et al., 2018).
Photophysical Properties
- Development of Fluorophores: The compound's relatives have been used in the creation of new classes of fluorophores, suggesting potential uses in developing fluorescent probes and optical applications (Park et al., 2015).
Catalysis and Green Chemistry
- Nanocatalysed Knoevenagel Condensation: The use of indole-3-carbaldehyde, a compound similar to 1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde, in nanocatalysed Knoevenagel condensation points towards the role of this compound in green chemistry applications (Madan, 2020).
Propiedades
IUPAC Name |
1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-6-7-15-10-17(22)8-9-19(15)24(14)21(26)12-23-11-16(13-25)18-4-2-3-5-20(18)23/h2-5,8-11,13-14H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZDVELICMGHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CN3C=C(C4=CC=CC=C43)C=O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)
![1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007172.png)
![ethyl 4-({[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007176.png)

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)




![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)

![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)